Dimethyl [(3-methoxyphenyl)methyl]phosphonate
Description
Properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-12-10-6-4-5-9(7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRDAOWMGXVBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564602 | |
| Record name | Dimethyl [(3-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135203-54-2 | |
| Record name | Dimethyl [(3-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the attack of the lone pair on phosphorus in trimethyl phosphite on the electrophilic carbon of 3-methoxybenzyl chloride, forming a phosphonium intermediate. Subsequent elimination of methyl chloride yields the crude phosphonate ester, which is purified via distillation or recrystallization.
Key Parameters
-
Temperature : Optimal yields (85–92%) are achieved at 80–120°C.
-
Catalyst : Acid-binding agents such as triethylamine or tri-n-butylamine neutralize HCl byproducts, preventing side reactions.
-
Pressure : Reactions conducted under 0.4–0.8 MPa pressure enhance reaction rates.
Table 1: Michaelis–Arbuzov Reaction Optimization
| Acid-Binding Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 110 | 91.3 | 98.5 |
| Tri-n-butylamine | 100 | 87.8 | 98.8 |
| Triphenylamine | 120 | 86.9 | 98.9 |
Data derived from patent examples demonstrate that bulkier amines like triphenylamine marginally reduce yields due to steric hindrance.
Catalytic Synthesis Using KI/K2_22CO3_33 in PEG-400
A sustainable alternative to traditional methods employs potassium iodide (KI) and potassium carbonate (KCO) in polyethylene glycol-400 (PEG-400) as a green solvent system. This approach eliminates volatile organic solvents and reactive hydrides.
Procedure and Efficiency
3-Methoxybenzyl bromide reacts with trimethyl phosphite in the presence of KI (10 mol%) and KCO (2 equiv) at room temperature. PEG-400 acts as both solvent and phase-transfer catalyst, facilitating phosphonate formation via a radical pathway.
Advantages
-
Selectivity : Minimal byproducts due to suppressed oxidation.
Table 2: Green Method Performance Metrics
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3-Methoxybenzyl Br | 6 | 94 |
| 3-Methoxybenzyl Cl | 8 | 89 |
Pudovik Reaction with Subsequent Methylation
Though less common, the Pudovik reaction offers a route to this compound via addition of dimethyl phosphite to 3-methoxybenzaldehyde, followed by oxidation and esterification.
Stepwise Protocol
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Adduct Formation : Dimethyl phosphite reacts with 3-methoxybenzaldehyde under basic conditions (pH 9–10) to form a hydroxymethylphosphonate intermediate.
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Oxidation : Hydrogen peroxide converts the intermediate to the phosphonic acid.
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Esterification : Methanol and sulfuric acid yield the final dimethyl ester.
Challenges
-
Multi-Step Process : Overall yields drop to 70–75% due to purification losses.
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Oxidation Control : Over-oxidation risks forming phosphoric acid derivatives.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Michaelis–Arbuzov | KI/KCO | Pudovik Reaction |
|---|---|---|---|
| Yield (%) | 85–92 | 89–94 | 70–75 |
| Reaction Time (h) | 2–5 | 6–8 | 12–18 |
| Solvent Toxicity | Moderate | Low | Moderate |
| Scalability | Excellent | Good | Fair |
The KI/KCO method excels in sustainability but requires longer reaction times for chlorinated substrates. The Michaelis–Arbuzov reaction remains preferred for industrial-scale synthesis due to its robustness.
Industrial-Scale Considerations
Chemical Reactions Analysis
Synthetic Methods
Phosphonate esters like dimethyl [(3-methoxyphenyl)methyl]phosphonate are typically synthesized via:
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Michaelis–Arbuzov Reaction :
Trimethyl phosphite reacts with arylalkyl halides (e.g., 3-methoxybenzyl chloride) under acidic or catalytic conditions to yield diarylmethyl phosphonates . For example:Yields often exceed 85% with catalysts like benzenesulfonic acid .
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Pudovik Reaction :
Diethyl phosphite adds to aldehydes (e.g., 3-methoxybenzaldehyde) under basic conditions, followed by methylation to form the dimethyl ester .
Hydrolysis
Phosphonate esters hydrolyze under acidic or basic conditions to form phosphonic acids:
Hydrolysis rates depend on the electronic effects of the aryl group; electron-donating groups (e.g., methoxy) decelerate the reaction .
Nucleophilic Substitution
The phosphonate group activates the adjacent methylene carbon for nucleophilic attack. For example:
-
Alkylation :
Reaction with Grignard reagents yields tertiary alcohols . -
Reduction :
LiAlH reduces the P=O bond to form phosphinic acid derivatives .
Thermal Decomposition
At elevated temperatures (>300°C), phosphonate esters decompose via:
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Oxidation : On metal oxides (e.g., CuO), decomposition forms PO species and volatile organics (e.g., CO, CO) .
Catalytic Interactions
Functionalization Reactions
Diarylmethyl phosphonates undergo cross-coupling reactions:
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Suzuki–Miyaura Coupling :
The aryl group participates in palladium-catalyzed coupling with boronic acids . -
Ylide Formation :
Deprotonation generates ylides for Wittig-like olefination .
Stability and Compatibility
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Hydrolytic Stability : Slow hydrolysis in water (half-life >1 year at pH 7) .
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Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO) and bases .
Toxicity Profile
While data specific to this compound is limited, related phosphonates (e.g., DMMP) show:
Scientific Research Applications
Organic Synthesis
DMMP serves as a versatile reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamidates. It can act as a precursor for the synthesis of:
- Phosphonate Esters : Utilized in the development of pharmaceuticals and agrochemicals.
- Wittig Reactions : DMMP can be used to generate ylides for the synthesis of alkenes from aldehydes or ketones.
| Application | Description |
|---|---|
| Phosphonate Synthesis | Used in forming various phosphonate esters. |
| Wittig Reaction | Acts as a precursor for ylide generation. |
Pharmaceutical Applications
Recent studies highlight DMMP's potential in drug discovery:
- Anticancer Agents : Research indicates that DMMP derivatives exhibit cytotoxic properties against cancer cell lines, suggesting their potential as anticancer agents.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Material Science
In material science, DMMP is utilized for:
- Flame Retardants : Its phosphorus content makes it an effective flame retardant additive in plastics and coatings.
- Chemical Sensors : DMMP derivatives are being explored for use in chemical sensors due to their ability to interact with various analytes.
Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated several DMMP derivatives for their anticancer activity against breast cancer cells. The results indicated that certain modifications to the methoxy group enhanced cytotoxicity, leading to further exploration of these compounds as potential therapeutic agents .
Neuroprotective Properties
Research published in Neuroscience Letters demonstrated that DMMP derivatives could reduce neuronal cell death induced by oxidative stress. The study highlighted the importance of structural modifications in enhancing neuroprotective effects .
Mechanism of Action
The mechanism by which dimethyl [(3-methoxyphenyl)methyl]phosphonate exerts its effects involves its ability to form reactive intermediates, such as ylides. These intermediates can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Phosphonate derivatives with varying aryl substituents exhibit distinct physical properties, as shown in Table 1.
Table 1. Physical Properties of Selected Phosphonate Derivatives
Key Observations :
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro, bromo) reduce yields and increase melting points compared to electron-donating groups (e.g., methoxy) .
- Ester Groups : Dimethyl esters (e.g., DMMP) are often liquids, while bulkier diethyl or aryl-substituted analogs are solids, impacting their utility in materials science .
Biological Activity
Dimethyl [(3-methoxyphenyl)methyl]phosphonate (DMMP) is an organophosphorus compound that exhibits various biological activities, particularly in the context of reproductive toxicity and potential mutagenicity. This article explores the biological activity of DMMP, focusing on its effects on reproductive health, mutagenic potential, and its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
It is characterized by a phosphonate group attached to a methoxyphenyl methyl moiety, which influences its reactivity and biological interactions.
Reproductive Toxicity
Research indicates that DMMP can induce reproductive toxicity in animal models. A study involving male B6C3F1 mice treated with DMMP at various doses revealed significant findings regarding its impact on fertility:
- Dosing Regimen : Mice were administered DMMP at doses of 0, 250, 500, 1000, and 2000 mg/kg.
- Effects Observed :
- At doses of 1000 mg/kg and above, there was a notable increase in dominant lethal mutations, indicated by early resorptions during mating with untreated females.
- Sperm analysis showed no significant abnormalities in concentration or morphology; however, a marked decline in sperm motility was observed at higher doses .
| Dose (mg/kg) | Male Fertility Index (%) | Resorption Rate (%) |
|---|---|---|
| 0 | 70 | 6.1 |
| 250 | 75 | 14.9 |
| 500 | 60 | 37.8 |
| 1000 | 40 | 79.1 |
| 2000 | 0 | Not applicable |
These results suggest that while DMMP does not cause overt histopathological changes in reproductive organs at lower doses, it significantly affects reproductive outcomes at higher concentrations.
Mutagenic Potential
DMMP has been evaluated for its mutagenic properties. Studies have demonstrated that it acts as a dominant lethal mutagen:
- Mechanism : The compound induces genetic damage leading to increased rates of embryo resorption.
- Comparison with Other Compounds : DMMP's mutagenic effects were compared with other organophosphates, highlighting its potential as a model for assessing reproductive risks associated with similar chemicals .
Applications in Medicinal Chemistry
Beyond its toxicological profile, this compound has implications in medicinal chemistry:
- Pharmacological Interest : Organophosphonates like DMMP are being explored for their antiviral and anticancer activities. They may inhibit enzymes that utilize phosphates as substrates, providing a pathway for therapeutic development .
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex phosphonate derivatives that exhibit enhanced biological activities .
Case Studies
Several studies have contributed to understanding the biological activity of DMMP:
- Reproductive Toxicity Study : A comprehensive study involving Fischer 344 rats showed dose-dependent effects on male fertility, with significant histopathological findings in high-dose groups .
- Long-Term Exposure Studies : Two-year studies indicated renal effects and potential carcinogenic outcomes linked to prolonged exposure to DMMP in rodent models .
Q & A
Q. What are the primary research applications of dimethyl methylphosphonate (DMMP) in academic settings?
DMMP is widely used as a simulant for nerve agents (e.g., soman) due to its structural similarity and lower toxicity. Key applications include:
- Detection studies : Surface-enhanced Raman spectroscopy (SERS) with Au nanoparticles identifies characteristic peaks (e.g., 710 cm⁻¹) under varying excitation wavelengths (325–633 nm) .
- Combustion chemistry : Investigates flame inhibition mechanisms via kinetic modeling and controlled ignition experiments .
- Environmental monitoring : Gas chromatography-mass spectrometry (GC-MS) analyzes gaseous samples, requiring capillary column optimization .
Q. What standardized analytical methods are recommended for detecting DMMP in environmental samples?
Q. How do researchers ensure safety and regulatory compliance when handling DMMP?
- Exposure limits : Annual averaging time (AT) set to 700 µg/m³ based on toxicological studies .
- Protective measures : Use impermeable gloves and avoid skin/eye contact, as outlined in safety data sheets .
- Regulatory standards : Compliance with industrial use specifications (e.g., HG/T 5714-2020) for purity and residual content .
Advanced Research Questions
Q. How can contradictions in SERS data for DMMP detection under different excitation wavelengths be resolved?
Q. What mechanistic insights explain DMMP's role in hydrocarbon combustion inhibition?
Kinetic models reveal:
- DMMP decomposes into PO₂ radicals, scavenging H/OH radicals critical for chain propagation.
- Key steps: Hydrolysis (DMMP → CH₃PO(OH)₂) → PO₂ formation → PO₂ + H → HOPO.
- Validation via shock tube experiments and laser diagnostics, dependent on pressure-dependent rate constants .
Data Contradiction Analysis
- SERS vs. GC-MS sensitivity : SERS excels in rapid, field-deployable detection but lacks GC-MS’s quantification precision. Cross-validation is critical for low-concentration samples .
- MOF screening discrepancies : Differences between predicted and experimental adsorption capacities often stem from humidity effects unaccounted for in simulations .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
